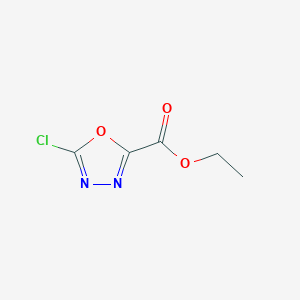![molecular formula C10H12O B6234258 rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans CAS No. 10488-04-7](/img/new.no-structure.jpg)
rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans: is a chiral cyclopropyl alcohol derivative. This compound is notable for its unique structural features, which include a cyclopropane ring and a phenyl group. The presence of these groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans typically involves the cyclopropanation of styrene derivatives followed by reduction. One common method is the Simmons-Smith reaction, where a zinc-copper couple is used to generate a carbenoid intermediate that reacts with styrene to form the cyclopropane ring. The resulting cyclopropyl compound is then subjected to reduction using lithium aluminum hydride to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of chiral catalysts or resolution techniques may be employed to obtain enantiomerically pure forms of the compound.
Análisis De Reacciones Químicas
Types of Reactions: rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding hydrocarbon using hydrogenation techniques.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: 2-phenylcyclopropyl ketone.
Reduction: 2-phenylcyclopropane.
Substitution: Nitro-phenylcyclopropylmethanol or bromo-phenylcyclopropylmethanol.
Aplicaciones Científicas De Investigación
rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. For instance, its structural similarity to other bioactive molecules suggests it could interact with cyclooxygenase enzymes, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
(1R,2S)-2-phenylcyclopropylmethanol: Another stereoisomer with different spatial arrangement.
2-phenylcyclopropane: Lacks the hydroxyl group, resulting in different reactivity.
Phenylcyclopropane: A simpler analog without the hydroxyl group.
Uniqueness: rac-[(1R,2R)-2-phenylcyclopropyl]methanol, trans is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a phenyl group. This combination imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Propiedades
Número CAS |
10488-04-7 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



